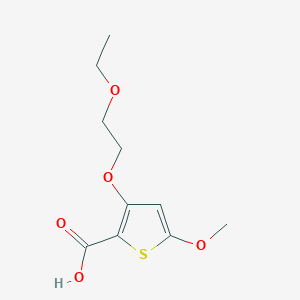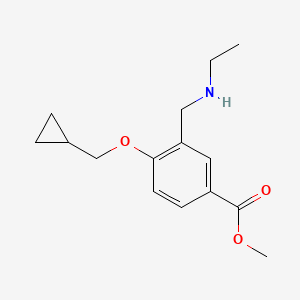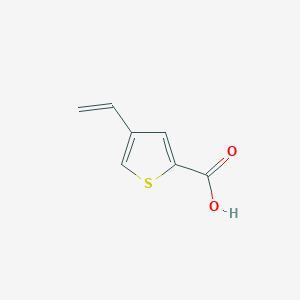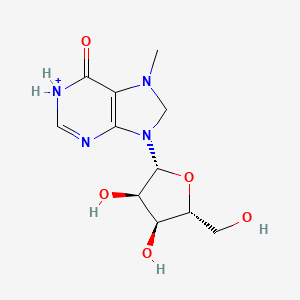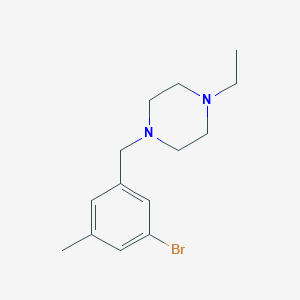
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound features a benzyl group substituted with a bromine atom and a methyl group, attached to a piperazine ring that is further substituted with an ethyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine typically involves the following steps:
Bromination: The starting material, 3-methylbenzyl chloride, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-5-methylbenzyl chloride.
Nucleophilic Substitution: The brominated product is then reacted with 4-ethylpiperazine in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative, while reduction can lead to the formation of a benzyl alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions for oxidation.
Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) for coupling reactions.
Major Products:
Substitution: 1-(3-Azido-5-methylbenzyl)-4-ethylpiperazine.
Oxidation: 1-(3-Bromo-5-methylbenzaldehyde)-4-ethylpiperazine.
Coupling: 1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, altering their activity. The bromine and ethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-5-methylbenzyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness: 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is unique due to the specific combination of substituents, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C14H21BrN2 |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
1-[(3-bromo-5-methylphenyl)methyl]-4-ethylpiperazine |
InChI |
InChI=1S/C14H21BrN2/c1-3-16-4-6-17(7-5-16)11-13-8-12(2)9-14(15)10-13/h8-10H,3-7,11H2,1-2H3 |
Clé InChI |
GGRMQNHCAVLROP-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=CC(=CC(=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)



![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
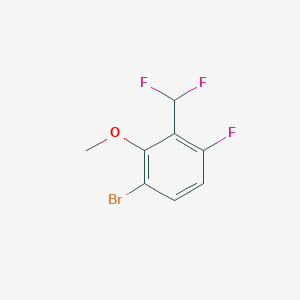
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)
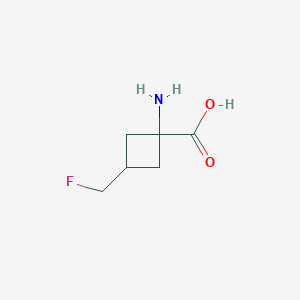
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
